![molecular formula C17H22N2O2S B2589527 2-(3,5-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide CAS No. 919069-47-9](/img/structure/B2589527.png)
2-(3,5-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMPT or 2-Dimethylamino-4,6-dimethylpyrimidine. DMPT is a derivative of pyrimidine and thiazole, and its chemical formula is C14H20N2O2S.
Mécanisme D'action
The mechanism of action of DMPT is not fully understood, but it is believed to act on various physiological and biochemical pathways in the body. DMPT has been shown to increase the expression of genes involved in nutrient metabolism, immune function, and stress response. DMPT may also act on the central nervous system to regulate appetite and energy metabolism.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects, including increasing feed intake and nutrient utilization efficiency, enhancing immune function, reducing the incidence of diseases, inhibiting the growth of cancer cells, and improving neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages for lab experiments, including its low toxicity, high solubility, and stability in various conditions. However, DMPT may have limitations in certain experiments due to its potential interactions with other compounds and variability in its effects depending on the species and dosage.
Orientations Futures
There are several future directions for research on DMPT, including investigating its potential use as an anticancer agent, exploring its effects on the gut microbiome and metabolic health, and developing new synthesis methods for DMPT and its derivatives. Additionally, further studies are needed to elucidate the precise mechanism of action of DMPT and its effects on various physiological pathways.
Méthodes De Synthèse
DMPT can be synthesized using various methods, including the reaction between 2-amino-4,6-dimethylpyrimidine and 2-bromo-1-(3,5-dimethylphenoxy)ethane in the presence of a base such as potassium carbonate. Another method involves the reaction between 2-amino-4,6-dimethylpyrimidine and 2-(2-methyl-1,3-thiazol-4-yl)ethyl bromide in the presence of a base such as sodium hydride.
Applications De Recherche Scientifique
DMPT has been extensively studied for its potential applications in various fields, including agriculture, medicine, and biotechnology. In agriculture, DMPT has been shown to improve the growth performance of various animals, including pigs, chickens, and fish, by increasing feed intake and nutrient utilization efficiency. DMPT has also been shown to enhance the immune function of animals and reduce the incidence of diseases.
In medicine, DMPT has been investigated for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. DMPT has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
In biotechnology, DMPT has been used as a feed additive for various microorganisms to increase their growth rate and productivity. DMPT has also been used as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-11-7-12(2)9-16(8-11)21-13(3)17(20)18-6-5-15-10-22-14(4)19-15/h7-10,13H,5-6H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLKGFPIJKEYNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NCCC2=CSC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

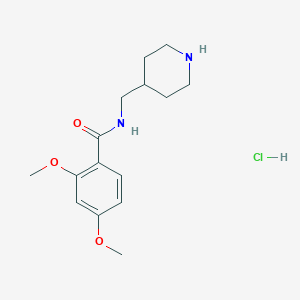
![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2589446.png)
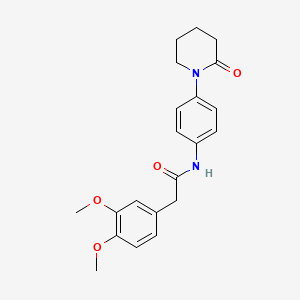
![2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2589453.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2589455.png)
![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine](/img/structure/B2589456.png)
![2-{4-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B2589458.png)
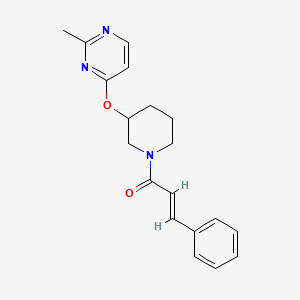
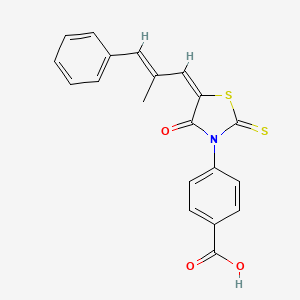
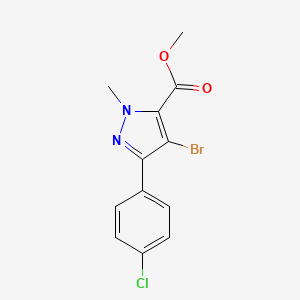
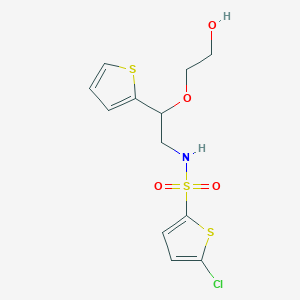

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2589466.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2589467.png)